ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a trifluoromethyl-substituted pyridinyl group at position 1 and an ethoxycarbonyl group at position 4 of the pyrazole ring. This structure is characterized by its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences intermolecular interactions. The compound serves as a key intermediate in pharmaceutical synthesis, particularly in antibiotic adjuvants targeting drug-resistant pathogens like Acinetobacter baumannii .
Properties
IUPAC Name |
ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-2-21-11(20)8-6-18-19(10(8)16)9-4-3-7(5-17-9)12(13,14)15/h3-6H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENAVZLUIFZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative and a halogenated pyridine.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrazole and pyridine rings can interact with enzyme active sites, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the aryl/pyridinyl group and the pyrazole ring. These variations significantly impact physicochemical properties and bioactivity. Key examples include:
Notes:
- Electron-withdrawing groups (e.g., NO₂ in QAHJER, CF₃ in the target compound) reduce basicity and may enhance stability against enzymatic degradation .
Crystallographic and Conformational Analysis
X-ray diffraction studies on ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (closely related to the target compound) reveal non-coplanar pyridine and pyrazole rings, creating a twisted conformation that affects crystal packing and solubility . In contrast, compounds with simpler substituents (e.g., RUVHUO) exhibit more planar geometries, leading to tighter crystal lattices and higher melting points .
Physicochemical Properties
- Solubility: Sulfamoyl (XUTZIX) and amino derivatives exhibit higher aqueous solubility than nitro (QAHJER) or trifluoromethyl analogs due to polar substituents .
- Melting Points : Fluorophenyl derivatives (e.g., 153–154°C ) melt at lower temperatures than nitro-substituted compounds, reflecting weaker intermolecular forces.
Biological Activity
Ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Ethyl Ester Group : Contributes to solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes involved in inflammatory and infectious processes. The trifluoromethyl group enhances cell membrane penetration, allowing the compound to reach intracellular targets effectively. The structural features enable it to potentially inhibit enzyme activity, modulate signaling pathways, and influence cell proliferation.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anti-inflammatory effects. In particular:
- COX Inhibition : The compound has shown potential as a selective inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- In Vivo Studies : In carrageenan-induced rat paw edema models, compounds similar to this compound demonstrated significant reductions in inflammation .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. It may inhibit bacterial growth through its interaction with bacterial enzymes or by disrupting membrane integrity. However, specific studies focused on its antimicrobial efficacy remain limited.
Anticancer Potential
Recent studies have explored the anticancer properties of pyrazole derivatives. This compound may exhibit cytotoxic effects against various cancer cell lines by:
- Targeting specific enzymes involved in cancer cell proliferation.
- Inducing apoptosis through modulation of signaling pathways .
Research Findings and Case Studies
Q & A
Q. What are the common synthetic routes for ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate, and what are the critical reaction parameters?
The compound is typically synthesized via cyclocondensation reactions. For structurally similar pyrazole derivatives, a common approach involves reacting ethyl acetoacetate with substituted hydrazines or phenylhydrazines under reflux conditions. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) yields pyrazole-4-carboxylate intermediates, which can be further functionalized . Key parameters include reaction temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis hydrolysis under basic conditions (e.g., NaOH) may refine purity .
Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?
- 1H/13C NMR : The pyrazole ring protons resonate between δ 6.5–8.5 ppm, with distinct splitting patterns due to coupling with adjacent substituents. The trifluoromethyl group on the pyridine ring appears as a singlet (δ ~120–125 ppm in 13C NMR) .
- IR : Stretching vibrations for the carbonyl group (C=O) of the ester moiety appear at ~1700–1750 cm⁻¹, while NH₂ groups (from the 5-amino substituent) show bands at ~3300–3500 cm⁻¹ .
- MS : Molecular ion peaks (M⁺) should align with the molecular formula C₁₁H₁₀F₃N₅O₂ (exact mass 309.08). Fragmentation patterns often include loss of the ethyl ester group (C₂H₅O₂, 73 Da) .
Q. What solvent systems are suitable for recrystallization, and how does solubility impact purification?
Ethanol, methanol, or ethyl acetate are preferred due to moderate solubility of pyrazole derivatives. For example, ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (a related compound) is purified via silica gel chromatography using hexane/ethyl acetate (3:1), achieving >95% purity . Low solubility in non-polar solvents necessitates gradient elution during column chromatography .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculations optimize the molecular geometry and electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). For pyrazole derivatives, these studies reveal nucleophilic sites at the amino group and electrophilic regions near the trifluoromethyl moiety . Molecular docking against target proteins (e.g., kinases or receptors) assesses binding affinities, guiding structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?
Discrepancies in NMR chemical shifts or IR bands may arise from solvent effects or crystal packing. Validate experimental data with X-ray crystallography (if single crystals are obtainable) . For example, crystal structures of ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate confirm bond lengths and angles, resolving ambiguities in NMR assignments . Adjust computational models to include solvent corrections (e.g., PCM models) .
Q. How can reaction engineering improve the yield of Suzuki-Miyaura cross-coupling reactions involving this compound?
Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., SPhos) for coupling the pyridine or pyrazole rings with boronic acids. For instance, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate reacts with phenylboronic acid under inert conditions (N₂ atmosphere) in DMF/H₂O (3:1) at 80°C, achieving yields >80% after 12 hours . Monitor reaction progress via TLC or HPLC to minimize side products.
Q. What are the challenges in analyzing stability under varying pH and temperature conditions?
The ester group is prone to hydrolysis under acidic or alkaline conditions. Accelerated stability studies (40°C/75% RH for 6 months) can quantify degradation products (e.g., free carboxylic acid). Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to track purity . For thermal stability, DSC/TGA analysis identifies decomposition temperatures (>200°C for similar pyrazoles) .
Methodological Notes
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, catalyst loading, solvent ratio) while minimizing trials .
- Data Interpretation : Cross-reference spectral data with Cambridge Structural Database entries for pyrazole derivatives to validate assignments .
- Advanced Characterization : Employ X-ray crystallography for unambiguous structural confirmation, particularly for regiochemistry of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
